molecular formula C23H24N4O2 B10881706 (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881706
M. Wt: 388.5 g/mol
InChI Key: KZUWEPVXOCJOKP-UHFFFAOYSA-N
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Description

The compound (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a pyrazolone core, and a methoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyrazolone Core: The indole derivative is then reacted with a suitable hydrazine derivative to form the pyrazolone ring.

    Methoxylation: Introduction of the methoxy group can be done using methyl iodide in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the indole-pyrazolone intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenated product.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: can be compared with other similar compounds such as:

    Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.

    Pyrazolone Derivatives: Compounds with the pyrazolone core, used in various therapeutic applications.

    Methoxy-Substituted Compounds: Molecules with methoxy groups, which can influence their chemical and biological properties.

The uniqueness of This compound lies in its combination of these structural features, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2/c1-15(22-16(2)26-27(23(22)28)18-7-5-4-6-8-18)24-12-11-17-14-25-21-10-9-19(29-3)13-20(17)21/h4-10,13-14,25-26H,11-12H2,1-3H3

InChI Key

KZUWEPVXOCJOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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